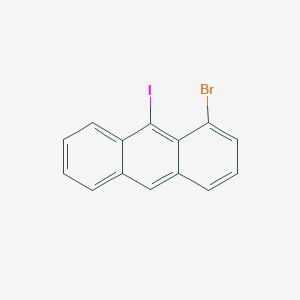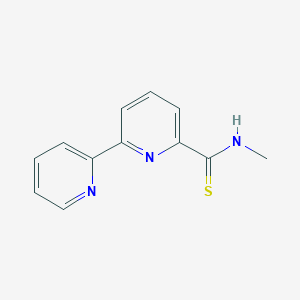
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol: is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in the pharmaceutical industry, particularly as an active metabolite of expectorants like bromhexine . This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibromobenzyl group and an amino group.
Preparation Methods
The synthesis of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves several steps:
Starting Materials: The synthesis begins with ortho-nitrobenzaldehyde, which is reduced using an iron powder/glacial acetic acid system to obtain ortho-aminobenzaldehyde.
Bromination: The ortho-aminobenzaldehyde is then brominated using bromine to produce 2-amino-3,5-dibromobenzaldehyde.
Condensation: This intermediate is condensed with trans-4-aminocyclohexanol to form an imine product.
Reduction and Acidification: The imine product is then reduced and acidified to yield this compound.
Chemical Reactions Analysis
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or bromine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves its role as a mucolytic agent. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing the airways and providing protection against infections and irritants .
Comparison with Similar Compounds
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol can be compared with similar compounds like:
Ambroxol: Another mucolytic agent with a similar structure but different pharmacokinetic properties.
Bromhexine: The parent compound from which this compound is derived.
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol: A closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific substitutions and its role as an active metabolite with enhanced activity and lower toxicity compared to its parent compound .
Properties
Molecular Formula |
C14H20Br2N2O |
|---|---|
Molecular Weight |
392.13 g/mol |
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methyl-methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(11-2-4-12(19)5-3-11)8-9-6-10(15)7-13(16)14(9)17/h6-7,11-12,19H,2-5,8,17H2,1H3 |
InChI Key |
FKOOOXFFENQODT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)






![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)



![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
